molecular formula C14H19N5O3S B2737402 N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide CAS No. 2034225-19-7

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide

Cat. No.: B2737402
CAS No.: 2034225-19-7
M. Wt: 337.4
InChI Key: MQEGPAXHDHCMRE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide is a useful research compound. Its molecular formula is C14H19N5O3S and its molecular weight is 337.4. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide typically involves several steps, starting with the preparation of intermediate compounds. Common synthetic pathways include:

    • Step 1: Synthesis of the pyrido[2,3-d]pyrimidinone core. This might involve condensation reactions between appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    • Step 2: Introduction of the piperidine moiety, possibly through alkylation or coupling reactions.

    • Step 3: Sulfonamide formation, achieved by reacting the intermediate product with sulfonyl chloride derivatives under controlled conditions to avoid side reactions.

    • Step 4: Final N,N-dimethylation, typically using dimethyl sulfate or similar reagents.

  • Industrial Production Methods: Industrial production methods for this compound may scale up these synthetic routes, emphasizing cost-efficiency, yield optimization, and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: It can undergo oxidation reactions, potentially forming sulfoxide or sulfone derivatives.

    • Reduction: Reduction reactions may target the oxo group, converting it to corresponding alcohols.

    • Substitution: N,N-Dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and piperidine rings.

  • Common Reagents and Conditions:

    • Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    • Reduction: Agents such as lithium aluminum hydride or sodium borohydride.

    • Substitution: Various halogenating agents and nucleophiles depending on the desired substitution product.

  • Major Products: Products formed include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs depending on the reagents and conditions.

Scientific Research Applications: this compound has garnered attention in several scientific domains:

  • Chemistry: Its diverse functional groups make it a versatile intermediate in organic synthesis.

  • Biology: Used in biochemical assays to study enzyme interactions and protein-ligand binding.

  • Medicine: Investigated for its potential as a pharmaceutical lead compound due to its interaction with biological targets.

  • Industry: Utilized in the synthesis of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action: this compound's effects arise from its ability to interact with various molecular targets:

  • Enzyme Inhibition: It can bind to active sites or allosteric sites of enzymes, thereby altering their activity.

  • Receptor Modulation: It may act on receptors, influencing signal transduction pathways.

  • Pathways: Involvement in specific pathways will depend on the biological context, potentially including cell cycle regulation or apoptotic mechanisms.

Comparison with Similar Compounds: When compared to other pyrido[2,3-d]pyrimidinone derivatives, this compound's unique sulfonamide and N,N-dimethyl groups confer distinct properties:

Comparison with Similar Compounds

  • 4-(4-Oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine

  • N-Methyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide

  • N,N-Dimethyl-4-(pyrido[2,3-d]pyrimidin-4-yl)piperidine-1-sulfonamide

Its structural uniqueness often results in different pharmacokinetics, binding affinities, and reaction profiles, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3-yl)piperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O3S/c1-17(2)23(21,22)18-8-5-11(6-9-18)19-10-16-13-12(14(19)20)4-3-7-15-13/h3-4,7,10-11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEGPAXHDHCMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)N2C=NC3=C(C2=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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